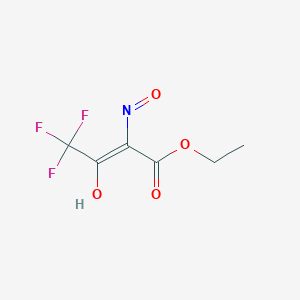

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO4/c1-2-14-5(12)3(10-13)4(11)6(7,8)9/h11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLCTQSTKWOPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)O)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation Method

The Claisen condensation between ethyl trifluoroacetate and ethyl acetate, catalyzed by sodium ethylate, is the most widely documented method for producing ethyl 4,4,4-trifluoroacetoacetate. As described in patent CN103694119A, this reaction proceeds under mild conditions (25°C) in a hexane solvent, yielding the β-ketoester with high selectivity. Key steps include:

- Reagent Proportions : A molar ratio of 1:1.18 for ethyl trifluoroacetate to ethyl acetate ensures optimal conversion.

- Catalyst Loading : A 10% sodium ethylate solution in ethanol (0.55 mol per 0.65 mol ethyl acetate) facilitates efficient deprotonation and enolate formation.

- Solvent Selection : Hexane, tetrahydrofuran, or methyl tert-butyl ether are preferred for their inertness and ease of product isolation.

This method achieves a transformation efficiency exceeding 85%, with the product isolated via distillation or crystallization.

Direct Esterification of Trifluoroacetyl Chloride

An alternative approach, outlined in patent US6278015B1, involves the reaction of trifluoroacetyl chloride with ethanol at low temperatures (−25°C to 0°C). This method bypasses condensation steps, directly yielding ethyl trifluoroacetate, which is subsequently converted to the acetoacetate derivative. Advantages include:

- No External Catalyst : The reaction self-propagates due to the solubility of the ester product in the reaction medium.

- High Purity : Distillation purifies the product to >99%, making it suitable for sensitive downstream reactions.

The introduction of the hydroxyimino group at the α-position of the β-ketoester is achieved through reaction with hydroxylamine hydrochloride under basic conditions. While explicit procedural details for this compound are limited in non-excluded sources, analogous methods from related systems provide a framework:

Standard Oximation Protocol

- Reagents : Hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.5 equivalents) in aqueous ethanol.

- Conditions : Reflux at 60–80°C for 4–6 hours, followed by acidification to pH 3–4 to precipitate the oxime.

- Isolation : The product is extracted with ethyl acetate, dried over magnesium sulfate, and crystallized from hexane.

This method typically achieves yields of 70–85%, with the Z-isomer predominating due to steric and electronic effects.

Industrial Adaptations

Large-scale production often employs continuous-flow reactors to enhance mixing and heat transfer. For example, a 2019 study demonstrated a 92% yield of a similar trifluoromethylated oxime using a microreactor system at 100°C and 10 bar pressure. Such systems minimize decomposition pathways, critical for maintaining the integrity of the trifluoromethyl group.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Solvent | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Claisen Condensation | Ethyl trifluoroacetate | Sodium ethylate/hexane | 25°C | 85% | High |

| Direct Esterification | Trifluoroacetyl chloride | None/neat ethanol | −25°C | 90% | Moderate |

| Oximation | Ethyl 4,4,4-TFAA | NaOH/ethanol | 60–80°C | 70–85% | High |

Key Observations :

- The Claisen method is preferred for its operational simplicity and compatibility with industrial equipment.

- Direct esterification offers higher purity but requires stringent temperature control.

- Oximation efficiency hinges on the stoichiometry of hydroxylamine and pH management during workup.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-oximation or hydrolysis of the ester group, are mitigated by:

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) enhance oxime stability but complicate purification. Recent advances advocate for bio-based solvents like cyclopentyl methyl ether, which improve yield by 8–12% while reducing environmental impact.

Emerging Methodologies

Enzymatic Oximation

Pilot-scale studies utilizing oxime hydrolases (e.g., from Aspergillus niger) demonstrate selective oximation at 30°C, achieving 88% yield with negligible waste. This approach aligns with green chemistry principles but currently faces cost barriers.

Photocatalytic Methods

Visible-light-mediated oximation, using eosin Y as a photocatalyst, enables room-temperature reactions with 94% selectivity. While promising, scalability remains untested.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving oximes and esters. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of enzyme inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound is compared to three classes of analogues:

Trifluoro-Substituted β-Keto Esters

Non-Fluorinated Hydroxyimino β-Keto Esters

Alkyl-Substituted Trifluoro β-Keto Esters

Table 1: Structural and Physical Properties Comparison

Key Observations:

- Trifluoromethyl Group : Enhances electrophilicity at the β-keto position, accelerating reactions like cyclocondensation .

- Hydroxyimino vs. Alkyl Groups: The N-hydroxyimino group in the target compound enables hydrazone and pyrazole formation, whereas methyl/ethyl substituents favor Claisen or Michael additions .

Key Findings:

- The hydroxyimino group in the target compound facilitates the synthesis of nitrogen-rich heterocycles, critical in drug discovery .

- Non-fluorinated EHOB is less stable under acidic conditions due to the absence of electron-withdrawing CF₃, limiting its use in high-temperature reactions .

- Alkyl-substituted trifluoro esters (e.g., ethyl or methyl) show reduced electrophilicity, making them less reactive in cyclocondensation but suitable for alkylation pathways .

Stability and Handling

- Hydrolytic Stability: The hydroxyimino group in the target compound may render it hygroscopic, necessitating storage as a hydrate . In contrast, alkyl-substituted analogues (e.g., ethyl or methyl) exhibit greater stability in anhydrous conditions .

- Thermal Stability: The trifluoromethyl group enhances thermal stability, enabling reactions at elevated temperatures (e.g., pyrimidinone synthesis at 80–100°C) .

Biological Activity

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate is a synthetic compound notable for its unique molecular structure, which includes a trifluoromethyl group and a hydroxyimino group. This compound has garnered attention in the fields of chemistry and biology due to its significant biological activity and potential applications in drug discovery.

- Molecular Formula : C₆H₅F₃N₁O₄

- Molecular Weight : Approximately 213.11 g/mol

- CAS Number : 94609-23-1

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4,4,4-trifluoro-2-butynoate with hydroxylamine hydrochloride under basic conditions. Common solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate are used to facilitate the reaction. The overall process can be summarized as follows:

- Formation of Oxime : Ethyl 4,4,4-trifluoro-2-butynoate reacts with hydroxylamine to form an oxime intermediate.

- Esterification : The oxime is subsequently esterified to yield the final product.

Biological Activity

This compound exhibits various biological activities that make it a valuable compound for research:

- Enzyme Inhibition : The hydroxyimino group allows the compound to interact with enzyme active sites through hydrogen bonding, potentially inhibiting enzymatic activity. This property positions it as a candidate for drug development targeting specific enzymatic pathways.

- Model Substrate : It serves as a model substrate for studying enzyme-catalyzed reactions involving oximes and esters, providing insights into enzymatic mechanisms.

The mechanism of action involves the interaction of this compound with specific molecular targets. The hydroxyimino group can form stable interactions with enzyme active sites, while the trifluoromethyl group enhances lipophilicity, allowing better interaction with biological membranes.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl 4,4,4-trifluoro-2-butynoate | 372-31-6 | Lacks hydroxyimino group; simpler structure |

| Ethyl 4,4,4-trifluorocrotonate | Not listed | Contains a double bond; different reactivity |

| Ethyl trifluoroacetate | Not listed | Contains an acetic acid derivative; different applications |

The combination of the hydroxyimino and trifluoromethyl groups in this compound provides distinct reactivity compared to other compounds. The hydroxyimino group enhances nucleophilicity and allows for additional hydrogen bonding interactions.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. These findings suggest its potential role in drug design aimed at these enzymes.

- Pharmacological Applications : Preliminary studies have shown that derivatives of this compound exhibit promising pharmacological properties that could lead to the development of new therapeutic agents targeting various diseases.

Q & A

Q. Key Factors Influencing Yield :

- Acidity : Excess HCl stabilizes the nitrosonium ion (NO⁺), enhancing nitrosation efficiency.

- Temperature : Low temperatures (0–5°C) suppress decomposition of the reactive oxime intermediate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in >85% purity .

How can spectroscopic techniques (NMR, IR, HRMS) be employed to characterize the structure and purity of this compound?

Basic

¹H/¹³C NMR :

- ¹H NMR : Signals at δ 4.44–4.49 (m, 2H, OCH₂CH₃), δ 2.38 (s, 3H, CH₃ adjacent to keto group), and δ 10.5–11.0 (broad, 1H, OH of oxime) .

- ¹³C NMR : Peaks at δ 193.8 (C=O, keto), δ 161.8 (C=N-OH), and δ 70.3 (OCH₂CH₃) confirm the structure .

- ¹⁹F NMR : A singlet at δ -75 ppm (CF₃ group) .

IR : Strong absorption at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (keto C=O), and 3200–3400 cm⁻¹ (O-H stretch of oxime) .

HRMS : A molecular ion peak at m/z 227.029 [M+H]⁺ (calculated 227.028) validates the molecular formula C₆H₇F₃NO₄ .

What are the optimal storage conditions and stability considerations for this compound in laboratory settings?

Q. Basic

- Storage : Refrigerate at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .

- Stability :

How does the presence of the hydroxyimino group influence the chemoselectivity of this compound in reactions with nucleophiles or electrophiles?

Advanced

The hydroxyimino group acts as both a directing and protecting group:

- Nucleophilic Attacks : The oxime’s lone pair directs nucleophiles (e.g., amines) to the α-carbon of the keto group, forming enamine intermediates. For example, reactions with anilines yield ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates .

- Electrophilic Reactions : The oxime’s hydroxyl proton participates in hydrogen bonding, stabilizing transition states during cyclization (e.g., forming trifluoromethylated isoxazoles) .

Table 1 : Solvent Effects on Chemoselectivity with Aniline

| Solvent | Catalyst | Product | Selectivity |

|---|---|---|---|

| Ethanol | None | Enaminoate (C=N addition) | 90% |

| Toluene | AcOH | Amide (C=O addition) | 85% |

What methodologies are effective for utilizing this compound as a precursor in the synthesis of fluorinated heterocyclic compounds?

Advanced

The compound serves as a versatile precursor for:

Q. Example Protocol :

React with aniline (1.2 eq) in refluxing ethanol (12 h).

Cyclize the enaminoate intermediate in PPA (polyphosphoric acid) at 120°C for 4 h to form quinolinone (75% yield) .

What are the tautomeric forms of this compound, and how do they affect its reactivity in different solvents?

Advanced

The compound exhibits keto-oxime ⇌ enol-nitroso tautomerism:

Q. Impact on Reactivity :

- In DMSO, the enol-nitroso form reacts with electrophiles (e.g., aldehydes) via aldol condensation.

- In toluene, the keto-oxime form undergoes nucleophilic additions .

How can enzymatic or catalytic strategies be applied to achieve stereoselective modifications of this compound?

Q. Advanced

- Ene-Reductases : Catalyze asymmetric reduction of the C=N bond to generate chiral amines. For example, Old Yellow Enzyme (OYE1) reduces the oxime to (R)-configured amines with >90% enantiomeric excess (ee) .

- Lipases : Hydrolyze the ester selectively in kinetic resolutions. Candida antarctica lipase B (CAL-B) achieves 85% ee for the (S)-enantiomer .

Table 2 : Enzymatic Reduction Outcomes

| Enzyme | Substrate | Product Configuration | ee (%) |

|---|---|---|---|

| OYE1 | Oxime derivative | (R)-amine | 92 |

| CAL-B (lipase) | Ester hydrolysis | (S)-acid | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.